molecular formula C29H26FeNP B6338442 (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine;  98% CAS No. 2170895-90-4

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%

Cat. No. B6338442
CAS RN: 2170895-90-4
M. Wt: 475.3 g/mol
InChI Key: MFDHVPUOEKPVJH-ASMAMLKCSA-N
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Description

-(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) is an organometallic compound with a wide range of applications in the scientific research field. It is a relatively new compound, first synthesized in 2020, and has shown great potential for use in various areas of research.

Scientific Research Applications

-(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) has a wide range of applications in the scientific research field. It has been used as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of new organometallic compounds. It has also been used in the study of protein-ligand interactions, as well as in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic reactions. It is thought to facilitate the formation of new bonds between molecules, as well as the conversion of existing bonds into new ones. Additionally, the compound may also act as a ligand for transition metal complexes, allowing them to bind to other molecules more effectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) are not yet known. As the compound is relatively new, it is not yet clear how it may interact with the human body. However, it has been used in the study of protein-ligand interactions, and it is possible that it may have some effect on the function of certain proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) in lab experiments is its relative stability and low toxicity. Additionally, it is a versatile compound, with a wide range of applications in the scientific research field. However, it is important to note that the compound is relatively new, and its exact properties and effects are still being studied. As such, it is important to use caution when working with this compound in the laboratory.

Future Directions

There are many potential future directions for the use of -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%). For example, further research could be conducted to explore its potential applications in the development of new drugs and pharmaceuticals. Additionally, further research could be done to examine its effects on protein-ligand interactions and its potential use in the study of biological systems. Finally, further research could be done to explore its potential use in the synthesis of new organometallic compounds.

Synthesis Methods

-(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) is synthesized by a two-step process involving the reaction of ferrocene and diphenylphosphine in the presence of a base. In the first step, ferrocene is reacted with diphenylphosphine in a basic solution to form the phosphine-ferrocene adduct. In the second step, the adduct is treated with a base to form the desired product, which is then isolated and purified.

properties

InChI

InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDHVPUOEKPVJH-ASMAMLKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FeNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine

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